molecular formula C19H22N2O2S2 B2997594 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-09-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2997594
CAS No.: 895461-09-3
M. Wt: 374.52
InChI Key: LWFBHHNQBUWVQR-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
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Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound with potential biological activity. This article explores its biological properties, synthesis, and relevant case studies.

  • Chemical Formula : C16H15N3O4S
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 325986-91-2

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. For instance:

  • In Vitro Studies : Compounds with the 7-oxo substituent were tested against CCRF-CEM leukemia cells. The results showed that many of these analogues were inactive at concentrations exceeding 20 µg/mL .
  • Mechanism of Action : The presence of the carbonyl group at the C7 position has been hypothesized to influence the biological activity negatively. This suggests that modifications in the molecular structure can significantly alter efficacy against cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate thioketones and aldehydes.
  • Introduction of Substituents : The p-tolylthio group is introduced via nucleophilic substitution methods.

Study 1: Synthesis and Testing of Analogues

A study focused on synthesizing various analogues of thiazole compounds demonstrated that structural modifications could enhance biological activity. The findings indicated that certain substitutions led to increased potency against specific cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that the presence and position of functional groups like carbonyls and thioethers play crucial roles in determining biological activity. This knowledge aids in designing more effective derivatives .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityIC50 (µg/mL)Reference
N-(5,5-dimethyl-7-oxo...)325986-91-2Inactive against CCRF-CEM>20
Similar Thiazole DerivativeTBDActive against Gram-positive bacteriaTBD

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-12-4-6-13(7-5-12)24-9-8-16(23)21-18-20-14-10-19(2,3)11-15(22)17(14)25-18/h4-7H,8-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBHHNQBUWVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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